2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-naphthylacetamide
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Overview
Description
2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide involves multiple steps, including the formation of the benzo[b]thiophene and pyrimidine rings. The key steps typically involve:
Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Formation of the pyrimidine ring: This involves the condensation of appropriate amines with carbonyl compounds.
Thioether formation: The thiophene and pyrimidine rings are linked via a thioether bond.
Acylation: The final step involves the acylation of the naphthyl group with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Receptor modulation: The compound can act as an agonist or antagonist at specific receptors.
Pathway interference: It can interfere with signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Uniqueness
2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide is unique due to its specific structural features, such as the combination of benzo[b]thiophene and pyrimidine rings linked by a thioether bond
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-22(28)20-16-10-4-5-12-18(16)30-21(20)25-23(26)29-13-19(27)24-17-11-6-8-14-7-2-3-9-15(14)17/h2-3,6-9,11H,4-5,10,12-13H2,1H3,(H,24,27) |
InChI Key |
XLTUEOXGXAHUPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)SC5=C2CCCC5 |
Origin of Product |
United States |
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